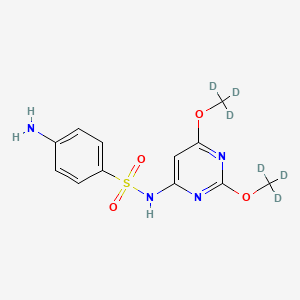

Sulfadimethoxine-d6

Übersicht

Beschreibung

Sulfadimethoxine-d6 is an isotopically labeled compound of sulfonamide antibiotics . It is typically utilized as an analytical standard in chromatographic determinations .

Synthesis Analysis

The synthesis of Sulfadimethoxine-d6 is not explicitly mentioned in the available resources .Molecular Structure Analysis

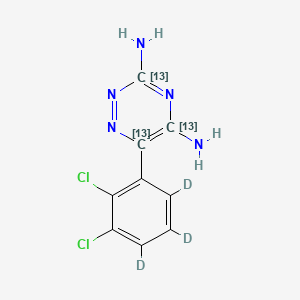

Sulfadimethoxine-d6 has a molecular formula of C12H14N4O4S . Its molecular weight is 316.37 g/mol . The IUPAC name for Sulfadimethoxine-d6 is 4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide .Chemical Reactions Analysis

Specific chemical reactions involving Sulfadimethoxine-d6 are not detailed in the available resources .Physical And Chemical Properties Analysis

Sulfadimethoxine-d6 has a molecular weight of 316.37 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 5 . Its Exact Mass is 316.11123659 g/mol, and its Monoisotopic Mass is also 316.11123659 g/mol .Wissenschaftliche Forschungsanwendungen

Preparation of Magnetic Molecularly Imprinted Composites

Sulfadimethoxine (SDM) is used as a template in the preparation of novel magnetic molecularly imprinted composites. These composites show excellent stability and reusability under acidic elution conditions. They also exhibit good selectivity, high binding capacity, and excellent kinetics toward SDM .

High-Sensitive Detection with Electrochemical Immunosensor

A strategy has been developed for high-sensitive detection of sulfadimethoxine (SDM) using a label-free electrochemical immunosensor. Silver–graphene oxide (Ag-GO) nanocomposites were applied to fabricate the immunosensor. The prepared silver–graphene oxide (Ag-GO) nanocomposites had good biocompatibility and chemical stability .

Analytical Standard

Sulfadimethoxine-d6 is used as an analytical standard in various research and industrial applications .

Development of Biosensors

Sulfadimethoxine (SDM) is used in the development of highly sensitive biosensors for its determination. The combination of two kinds of nanosheets forms a sensing platform with superior conductivity and biocompatibility .

Wirkmechanismus

Target of Action

Sulfadimethoxine-d6, like its parent compound Sulfadimethoxine, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for bacterial growth and reproduction .

Mode of Action

Sulfadimethoxine-d6 inhibits the bacterial synthesis of folic acid by acting as a competitive inhibitor against para-aminobenzoic acid (PABA) . Being structurally similar to PABA, Sulfadimethoxine-d6 binds to the active site of the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleic acids (DNA and RNA) in bacteria, which are required for cell division . This results in a microbiostatic effect rather than a microbiocidal one, meaning it prevents pathogen growth rather than killing them . The effect is strongest in the beginning stages of an infection when the pathogen is rapidly dividing .

Pharmacokinetics

It’s known that approximately50-60% of the oral dose of Sulfadimethoxine is excreted in the urine, leaving 40-50% for excretion into bile and feces . N1-glucuronidation results in a 75% decrease in protein binding of Sulfadimethoxine .

Result of Action

The result of Sulfadimethoxine-d6’s action is the effective treatment of many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It has been shown to be effective against streptococci, klebsiella, proteus, shigella, staphylococci, escherichia, and salmonella .

Action Environment

The action, efficacy, and stability of Sulfadimethoxine-d6 can be influenced by various environmental factors. For instance, with increasing salinity of cultivation media, the removal rate of Sulfadimethoxine by microalgae increased . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746795 | |

| Record name | 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73068-02-7 | |

| Record name | 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73068-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.